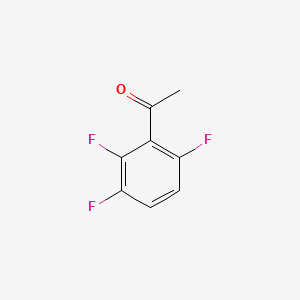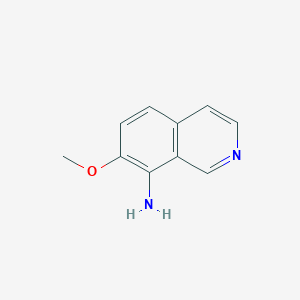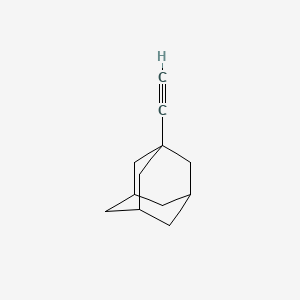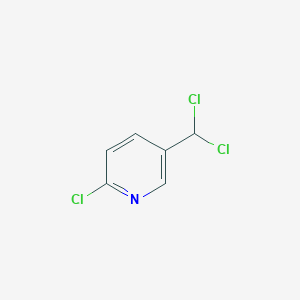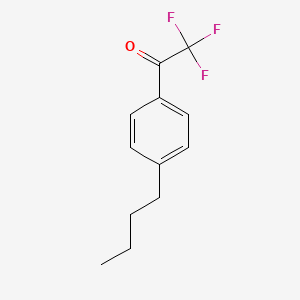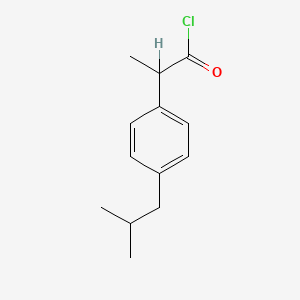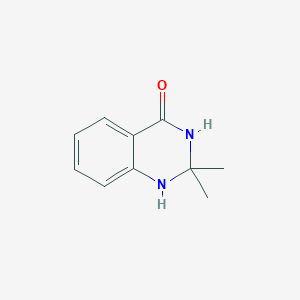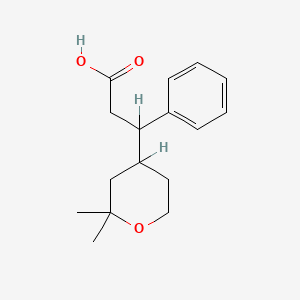
3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid” is a chemical compound with the CAS Number: 337311-00-9. Its molecular weight is 247.38 . The IUPAC name for this compound is 3- (2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenyl-1-propanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H25NO/c1-16(2)12-14(9-11-18-16)15(8-10-17)13-6-4-3-5-7-13/h3-7,14-15H,8-12,17H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is stored at ambient temperature and is sensitive to air . Unfortunately, specific physical and chemical properties like density, boiling point, vapor pressure, etc., are not available in the retrieved data.科学研究应用
Anticancer Potential
Cinnamic acid derivatives, sharing structural motifs with 3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid, have been recognized for their anticancer properties. The chemical functionality inherent in these compounds, including the phenyl acrylic acid structure, allows for a variety of chemical reactions that are pivotal in medicinal research. These derivatives have demonstrated significant antitumor efficacy, renewing interest in their potential as synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Lignin Model Studies
Research on the acidolysis of lignin model compounds, which resemble the structure of the subject compound, highlights the significance of specific functional groups in chemical reactions relevant to material sciences. These studies provide insights into the breakdown and utilization of lignin, a major plant biomass component, potentially guiding the development of sustainable materials and energy sources (Yokoyama, 2015).
Pharmacological Effects of Phenolic Acids
Phenolic acids, including chlorogenic acid (CGA), which shares functional similarities with the compound of interest, exhibit a broad spectrum of pharmacological effects. CGA, for instance, is known for its antioxidant, anti-inflammatory, and neuroprotective roles. Such studies underscore the therapeutic potential of phenolic acid derivatives in managing various health conditions, including metabolic disorders and oxidative stress-related diseases (Naveed et al., 2018).
Heterocyclic Compound Synthesis
The reactivity of certain core structures related to 3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid facilitates the synthesis of a wide range of heterocyclic compounds. This versatility is crucial in drug discovery and the development of novel therapeutic agents, highlighting the compound's relevance in synthetic organic chemistry (Gomaa & Ali, 2020).
Antifungal Research
In the fight against plant pathogens, such as Fusarium oxysporum, small molecule derivatives related to the compound of interest have shown promising antifungal activities. This research not only contributes to agricultural sciences by providing insights into plant disease management but also demonstrates the broader applicability of such compounds in biotechnological applications (Kaddouri et al., 2022).
安全和危害
属性
IUPAC Name |
3-(2,2-dimethyloxan-4-yl)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-16(2)11-13(8-9-19-16)14(10-15(17)18)12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEUBLWZXDCPQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(CC(=O)O)C2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349467 |
Source


|
| Record name | 3-(2,2-dimethyloxan-4-yl)-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid | |
CAS RN |
331430-39-8 |
Source


|
| Record name | 3-(2,2-dimethyloxan-4-yl)-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

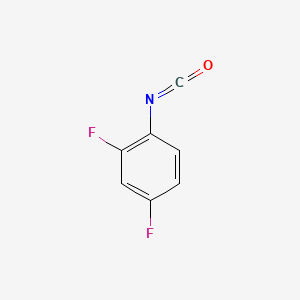
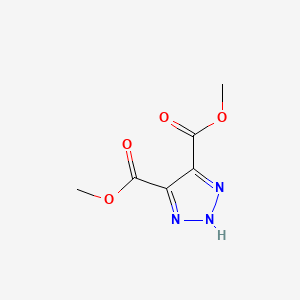
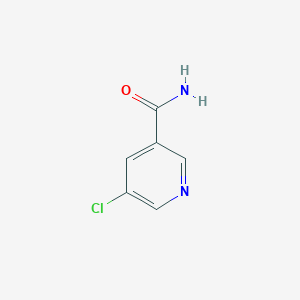
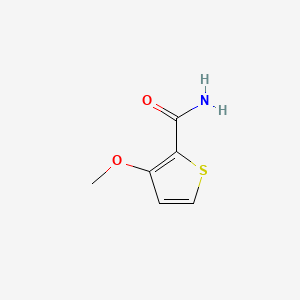
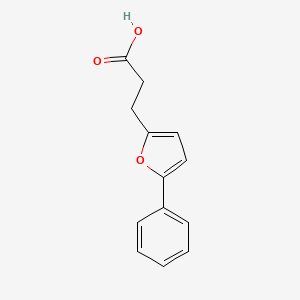
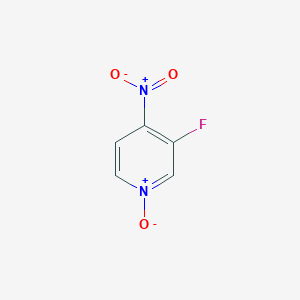
![2-[1-(2-Furyl)ethylidene]malononitrile](/img/structure/B1297088.png)
